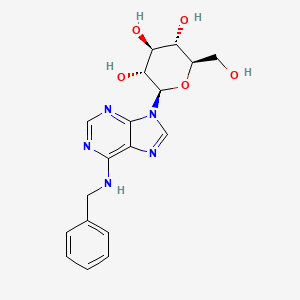
6-Benzylaminopurine 9-(beta-D-glucoside)
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Benzylaminopurine 9-(beta-D-glucoside) involves complex chemical reactions, including the rearrangement of the glucosyl residue from N3 to N9 and the construction of the N-glycoside linkage. Eichholzer et al. (1978) investigated the thermal rearrangement of the 3-β-D-Glucoside of 6-benzylaminopurine, proposing an ionic mechanism for the 1,3-shift of the glucosyl grouping to the 9-position with retention of configuration at the migrating centre (Eichholzer, Macleod, & Summons, 1978). Additionally, the Pd-catalyzed coupling reaction of glycosylamines with 6-chloropurines has been described as a method for synthesizing this compound and its isomers (Chida, Suzuki, Tanaka, & Yamada, 1999).
Molecular Structure Analysis
The molecular structure of 6-Benzylaminopurine 9-(beta-D-glucoside) includes a benzylaminopurine moiety linked to a beta-D-glucoside. This structure has been elucidated through various synthetic routes and confirmed by comparison with naturally occurring cytokinin metabolites (Cowley, Duke, Liepa, Macleod, & Letham, 1978).
Chemical Reactions and Properties
The chemical reactions involving 6-Benzylaminopurine 9-(beta-D-glucoside) include its formation through enzymatic glucosylation processes, where enzymes from radish cotyledons utilize UDP-glucose to form the 7- and 9-glucopyranosyl derivatives of 6-benzylaminopurine (Entsch & Letham, 1979). These reactions highlight the compound's ability to undergo specific transformations within biological systems, leading to various glucoside derivatives.
Physical Properties Analysis
The physical properties of 6-Benzylaminopurine 9-(beta-D-glucoside) and its derivatives have been investigated through the study of their synthesis, crystal structure, and reaction mechanisms. These studies provide valuable information on the compound's stability, solubility, and crystalline structure, which are important for its application and handling.
Chemical Properties Analysis
The chemical properties of 6-Benzylaminopurine 9-(beta-D-glucoside) include its reactivity in glycosylation reactions, where it serves as a substrate or product depending on the specific chemical process. The compound's behavior in these reactions, such as its role in the synthesis of N-glycosyl amines and glycosyl esters, reflects its versatility and potential utility in various chemical and biological applications (Das, Rao, & Kolehmainen, 2001).
Wissenschaftliche Forschungsanwendungen
Application Summary
6-Benzylaminopurine 9-(beta-D-glucoside) has been used in the field of plant growth regulation . Specifically, it has been applied to mulberry (Morus alba L.) plants to promote growth and flavonoid accumulation .
Methods of Application
The method of application involved foliar spraying of 6-benzylaminopurine . The concentration used in the study was 30 mg/L .
Results or Outcomes
The results showed that 6-benzylaminopurine treatment significantly promoted mulberry differentiation and growth, and increased the numbers of new shoots and buds compared to the control . In addition, the treatment significantly increased the contents of rutin (Rut), isoquercitrin (IQ) and astragaloside IV (Ast), and it strongly induced the expression of flavonoid biosynthesis-related genes, including flavonoid 3-O-glucosyltransferase (F3GT), 4-xoumarate-CoA ligase (4CL), phenylalanine (PAL) and chalcone synthase (CHS) . The dietary risk assessment of mulberry leaves was based on hormone residues 5 days after treatment with 30 mg /L 6-benzylaminopurine, and the results showed that the dietary exposure risk of 6-benzylaminopurine was extremely low without causing any health concern .
Safety And Hazards
6-Benzylaminopurine 9-(beta-D-glucoside) is classified as a skin irritant, eye irritant, and may cause respiratory irritation5. It has hazard codes of Xi and risk statements of 36/37/385. Safety measures include washing thoroughly after handling5.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 6-Benzylaminopurine 9-(beta-D-glucoside) from the web search results.
Relevant Papers
I found some references to 6-Benzylaminopurine 9-(beta-D-glucoside) on Sigma-Aldrich’s website16, but no specific papers were mentioned. For more detailed information, you may want to search academic databases or contact experts in the field.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[6-(benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c24-7-11-13(25)14(26)15(27)18(28-11)23-9-22-12-16(20-8-21-17(12)23)19-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-15,18,24-27H,6-7H2,(H,19,20,21)/t11-,13-,14+,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUUBWXADMDQSI-BWOYXGKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylaminopurine 9-(beta-D-glucoside) | |
CAS RN |
4294-17-1 | |
| Record name | Benzyladenine 9-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzylaminopurine 9-(b-D-glucoside) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



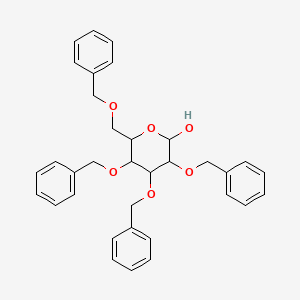
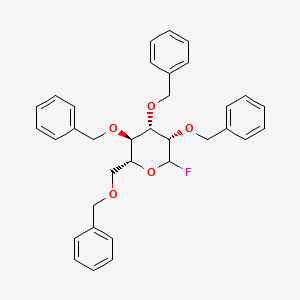
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
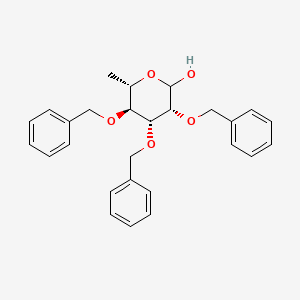
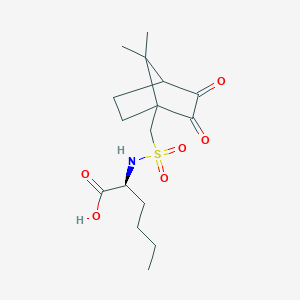
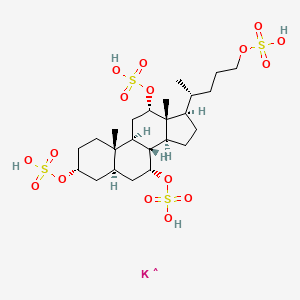
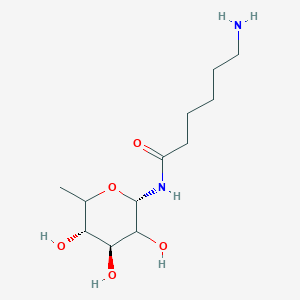

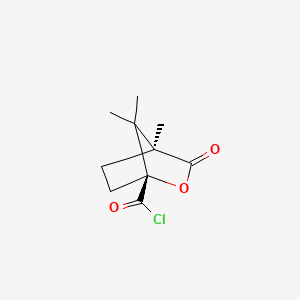
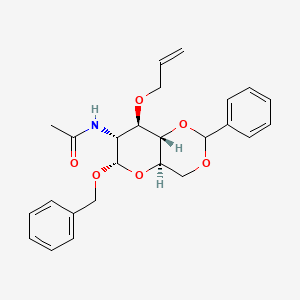

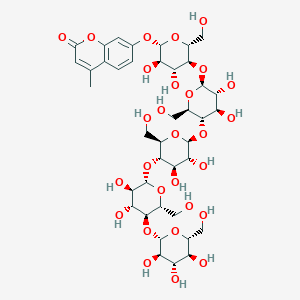
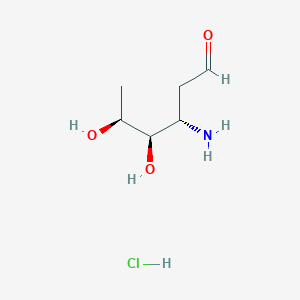
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)